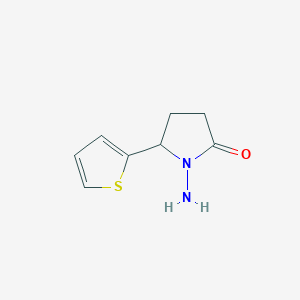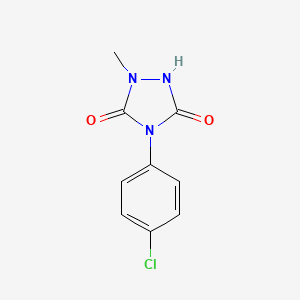![molecular formula C19H13Cl2N3O B2606899 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile CAS No. 338402-71-4](/img/structure/B2606899.png)
3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile, also known as DCT, is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic, aromatic compound that contains two chlorine atoms, two nitrogen atoms, two carbon atoms, and three hydrogen atoms. DCT has been used in a variety of experiments due to its unique properties and potential applications. In
科学的研究の応用
Chlorophenols and Their Environmental Impact
One relevant area of research that indirectly relates to compounds similar to "3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile" involves the study of chlorophenols and their environmental impact. Chlorophenols, such as 2-chlorophenol and 2,4-dichlorophenol, are noted for their moderate to considerable toxicity to aquatic and mammalian life upon long-term exposure. Their environmental persistence varies with the presence of biodegrading microflora and can range from low to moderate to high, depending on conditions. A striking feature of chlorophenols is their strong organoleptic effect, influencing both water quality and aquatic ecosystems K. Krijgsheld & A. D. Gen, 1986.
Advanced Materials and Polymers
Research also encompasses the thermal degradation of polymers such as poly(vinyl chloride) (PVC), where the structural analysis helps understand the stability and degradation pathways of such materials. This is critical for developing more stable and environmentally friendly polymers W. H. Starnes, 2002.
Environmental Remediation
Another scientific application relates to the treatment of organic pollutants through enzymatic methods. The use of enzymes and redox mediators for the degradation of recalcitrant compounds in wastewater signifies a promising avenue for environmental remediation. Such approaches are vital for mitigating the impact of industrial effluents on natural water bodies Maroof Husain & Q. Husain, 2007.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c1-12-5-7-13(8-6-12)23-10-9-17-14(11-22)19(24-25-17)18-15(20)3-2-4-16(18)21/h2-10,23H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXQJJCBTYNUTC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2606816.png)


![9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2606819.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2606821.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2606823.png)
![N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2606824.png)
![3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2606825.png)
![4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2606827.png)

![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2606830.png)

![1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B2606833.png)
![Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2606835.png)